Regioisomeric Differentiation: N5-Propanamide vs. C6-Thio-Propanamide Scaffold Architecture
The target compound possesses an N5-propanamide substitution pattern on the pyrazolo[3,4-d]pyrimidin-5(4H)-one core, fundamentally distinct from the C6-thio-propanamide architecture of the well-characterized DAPK/ZIPK inhibitors HS38 and HS94 [1]. In the N5-substituted CDK2 inhibitor series, incorporation of an aromatic moiety at the N5-position was essential for bioactivity, with the most potent compound (4a) achieving an IC₅₀ of 0.21 µM against CDK2, surpassing the reference inhibitor roscovitine (IC₅₀ 0.25 µM) [2]. The N5-propanamide with an isobutyl terminal group represents a distinct chemotype whose binding orientation in kinase active sites is predicted to differ from C6-substituted analogs due to the altered vector of the side chain emanating from the pyrimidinone ring [1].
| Evidence Dimension | Regioisomeric substitution position and its impact on kinase inhibitory activity |
|---|---|
| Target Compound Data | N5-propanamide substitution (N-isobutyl propanamide at the 5-position of the pyrazolo[3,4-d]pyrimidin-5(4H)-one core); no direct kinase IC₅₀ data publicly available for this specific compound |
| Comparator Or Baseline | N5-acetamide analog 4a (N5-2-(4-fluorophenyl)acetamide): CDK2 IC₅₀ = 0.21 µM; C6-thio-propanamide HS38: DAPK1 IC₅₀ = 200 nM, ZIPK Kd = 280 nM; C6-thio-propanamide HS94: selective DAPK3 inhibitor |
| Quantified Difference | Positional isomerism: N5 (target compound) vs. C6 (HS38/HS94). The N5-acetamide series validates N5-substitution for kinase inhibition (compound 4a 1.2-fold more potent than roscovitine). Quantitative difference vs. C6 series cannot be calculated without direct comparative data for this specific compound. |
| Conditions | CDK2 enzymatic inhibition assay (compound 4a); DAPK1/ZIPK KINOMEscan binding assay (HS38); the target compound lacks published head-to-head assay data |
Why This Matters
The distinct regioisomeric position of the side chain dictates which kinase targets can be engaged and with what binding mode; researchers cannot substitute a C6-substituted analog and expect to reproduce the target engagement profile of an N5-substituted compound.
- [1] Carlson DA, Franke AS, Weitzel DH, et al. Fluorescence linked enzyme chemoproteomic strategy for discovery of a potent and selective DAPK1 and ZIPK inhibitor. ACS Chem Biol. 2013;8(12):2715–2723. (HS38 and HS43 characterization). View Source
- [2] El-Metwally SA, El-Menshawi BS, El-Sayed WA, et al. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals. 2023;16(11):1593. (N5-substituted CDK2 inhibitor SAR). View Source
